molecular formula C28H32N2O7 B12343181 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione

2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione

Cat. No.: B12343181
M. Wt: 508.6 g/mol
InChI Key: MPQJTWHYKMVSBD-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione involves several steps. The starting materials typically include 2,4-dihydroxy-6-methylaniline and 2,4-dihydroxy-6-methylcyclohexylamine. These compounds undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction pathway.

Scientific Research Applications

2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-6-methylbenzaldehyde
  • 2,4-Dihydroxy-6-methylpyrimidine
  • 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone

Uniqueness

2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione is unique due to its complex structure, which includes multiple hydroxyl groups and a dibenzofuran core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

2-(2,4-dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione

InChI

InChI=1S/C28H32N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5,7,9-10,12,16,18,23-24,26,29-34H,6,8H2,1-4H3

InChI Key

MPQJTWHYKMVSBD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1NC2=C(C3C4C(=C(C(=O)C=C4OC3=CC2=O)NC5=C(C=C(C=C5C)O)O)C)C)O)O

Origin of Product

United States

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